N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

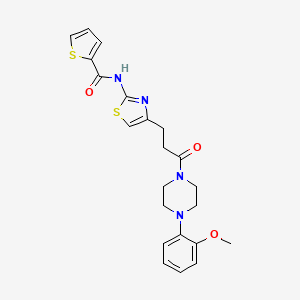

N-(4-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a thiophene-2-carboxamide group and a 3-oxopropyl chain linked to a 4-(2-methoxyphenyl)piperazine moiety. These include urea derivatives , acetamide-linked thiazoles , and kinase inhibitors , which often target enzymes like matrix metalloproteinases (MMPs) or receptors such as serotonin and dopamine receptors due to their piperazine and heterocyclic motifs.

Properties

IUPAC Name |

N-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S2/c1-29-18-6-3-2-5-17(18)25-10-12-26(13-11-25)20(27)9-8-16-15-31-22(23-16)24-21(28)19-7-4-14-30-19/h2-7,14-15H,8-13H2,1H3,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAAYQSWWLTULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (commonly referred to as Compound 1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a thiophene ring, a thiazole moiety, and a piperazine group, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 440.58 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 440.58 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

Compound 1 exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with the PI3K/Akt signaling pathway.

- Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, which may contribute to its psychoactive properties.

- Apoptosis Induction : Studies indicate that Compound 1 can induce apoptosis in various cancer cell lines by activating caspase pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound 1:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma).

- IC50 Values : In vitro assays revealed IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for U87 cells, indicating significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

In addition to anticancer properties, Compound 1 has shown promise as an antimicrobial agent:

- Bacterial Strains : Testing against Escherichia coli and Staphylococcus aureus demonstrated effective inhibition at concentrations as low as 10 µg/mL.

- Fungal Activity : The compound also exhibited antifungal properties against Aspergillus niger, suggesting a broad spectrum of antimicrobial activity.

Study 1: Anticancer Efficacy in Vivo

A study conducted on tumor-bearing mice demonstrated that administration of Compound 1 led to a significant reduction in tumor size after four weeks of treatment. Tumor growth suppression was observed alongside increased apoptosis markers in tumor tissues.

Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacological effects, Compound 1 was administered to rodent models to assess its impact on anxiety-like behaviors. Results indicated a reduction in anxiety levels, suggesting potential applications in treating anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituents

Key Observations :

- The target compound’s thiophene-2-carboxamide group distinguishes it from urea-based analogs (e.g., 1f, 11a) and acetamide-linked thiazoles (e.g., Compound 13) . This substitution may enhance metabolic stability compared to urea derivatives.

- The 2-methoxyphenyl group on the piperazine moiety is analogous to electron-donating substituents in Compound 13 (4-methoxyphenyl) and contrasts with electron-withdrawing groups (e.g., trifluoromethyl in 1f) , which influence receptor binding affinity.

Physicochemical Properties

Key Observations :

Spectroscopic and Analytical Data

Table 3: Spectroscopic Profiles

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.